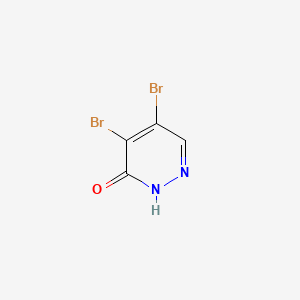

4,5-Dibromopyridazin-3(2h)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38292. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dibromo-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLQURQNVJVJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284682 | |

| Record name | 4,5-dibromopyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-58-9 | |

| Record name | 5788-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dibromopyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromopyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,5-dibromopyridazin-3(2H)-one, a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. This document details its physicochemical characteristics, spectral data, and key synthetic applications, offering valuable insights for professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₄H₂Br₂N₂O.[1][2] It serves as a versatile synthetic intermediate, primarily utilized as a building block in the creation of more complex molecules with potential biological activities.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Br₂N₂O | [1][2] |

| Molecular Weight | 253.88 g/mol | [2] |

| CAS Number | 5788-58-9 | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 226 °C (decomposes) | [3] |

| Purity | ≥ 98% (GC) | [3] |

Spectral Data

Infrared (IR) Spectroscopy: The NIST Gas-Phase Infrared Database provides an IR spectrum for this compound, which can be used for its identification.[1]

Mass Spectrometry: The NIST Chemistry WebBook also contains the mass spectrum (electron ionization) of this compound.[1]

Experimental Protocols

The reactivity of the bromine substituents makes this compound a valuable precursor in cross-coupling reactions for the synthesis of novel compounds. The following protocol is adapted from a study on the closely related N-methylated derivative, 4,5-dibromo-2-methylpyridazin-3(2H)-one, and describes a typical Suzuki-Miyaura coupling reaction.[4][5]

General Procedure for Suzuki-Miyaura Reaction:

This protocol outlines the coupling of a boronic acid with the dibromopyridazinone core.

Materials:

-

4,5-dibromo-2-methylpyridazin-3(2H)-one

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., a mixture of dioxane and water, or toluene and water)

Procedure:

-

In a reaction vessel, combine 4,5-dibromo-2-methylpyridazin-3(2H)-one, the arylboronic acid (typically 1.2-1.5 equivalents per bromine atom to be substituted), and the base.

-

Add the solvent system to the mixture.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (can range from a few hours to overnight).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Synthetic Pathways and Logical Relationships

The synthetic utility of this compound lies in its role as a scaffold for building more complex molecules. A common synthetic transformation is the sequential substitution of the bromine atoms via cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or heteroaryl groups at the 4 and 5 positions of the pyridazinone ring. The N-H group can also be functionalized, for instance, by methylation, to further modify the molecule's properties.

Below is a logical workflow illustrating the synthesis of a disubstituted pyridazinone from this compound.

Caption: Synthetic pathway for a disubstituted pyridazinone.

This workflow highlights the step-wise functionalization of the this compound core, a common strategy in the development of new pharmaceutical and agrochemical candidates. The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, is central to this process.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, a key transformation for functionalizing this compound and its derivatives. The cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.

References

An In-depth Technical Guide to 4,5-Dibromopyridazin-3(2H)-one (CAS 5788-58-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromopyridazin-3(2H)-one is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research.[1] Its pyridazinone core is a recognized pharmacophore present in a variety of biologically active molecules.[2][3] The presence of two bromine atoms at the 4 and 5 positions offers reactive sites for further functionalization, making it a valuable intermediate for the synthesis of diverse compound libraries aimed at drug discovery.[1][4] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and potential applications.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5788-58-9 | [5] |

| Molecular Formula | C₄H₂Br₂N₂O | [5] |

| Molecular Weight | 253.88 g/mol | [5] |

| Appearance | Powder to crystal | [5] |

| Melting Point | 218 °C (in acetic acid) | [5] |

| Density | 2.5 ± 0.1 g/cm³ | [5] |

| Solubility | Information not readily available |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |

| H315, H319, H335 | P261, P305+P351+P338 | Warning | GHS07 (Harmful) |

Data sourced from various chemical suppliers and safety data sheets.

Synthesis

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be inferred from the synthesis of related 4,5-dihalopyridazin-3(2H)-ones. One common approach involves the reaction of mucohalic acids with hydrazines.[6]

A potential pathway for the formation of 4,5-dihalopyridazin-3(2H)-ones is illustrated below.[6]

Caption: Plausible synthesis of 4,5-dihalopyridazin-3(2H)-ones.

Key Reactions and Experimental Protocols

The synthetic utility of this compound lies in the reactivity of its carbon-bromine bonds, which are amenable to various cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Coupling Reactions

The bromine atoms on the pyridazinone ring can be readily displaced by aryl or heteroaryl groups via palladium-catalyzed Suzuki-Miyaura coupling reactions.[4] This allows for the introduction of a wide range of substituents at the 4 and 5 positions.

Experimental Protocol (General):

-

Reaction Setup: To a reaction vessel, add 4,5-dibromo-2-methylpyridazin-3(2H)-one (1 equivalent), the desired boronic acid or boronate ester (1.1 to 2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 equivalents), and a base such as Na₂CO₃, K₂CO₃, or K₃PO₄ (2-3 equivalents).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heating: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura coupling workflow.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazinone ring, further enhanced by the electron-withdrawing effect of the bromine atoms, facilitates nucleophilic aromatic substitution.[2] Various nucleophiles, such as amines, phenols, and thiols, can displace the bromine atoms.

Experimental Protocol (General):

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., THF, DMF, or acetonitrile).

-

Nucleophile and Base: Add the nucleophile (1-2.2 equivalents) and a base (e.g., K₂CO₃, NaH, or Et₃N) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by recrystallization or column chromatography.

Caption: Nucleophilic aromatic substitution workflow.

Applications in Drug Discovery and Development

The pyridazin-3(2H)-one scaffold is a key structural motif in a number of compounds with important biological activities, including cardiovascular and anticancer properties.[7] Derivatives of this core have been investigated as inhibitors of various enzymes and receptors.[3][8] this compound serves as a crucial starting material for the synthesis of libraries of novel pyridazinone derivatives for screening against various biological targets.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide array of functionalized pyridazinone derivatives. Its utility in palladium-catalyzed cross-coupling and nucleophilic substitution reactions makes it a key tool for medicinal chemists and researchers in the development of novel therapeutic agents and other bioactive molecules. The information provided in this guide serves as a technical resource for professionals engaged in chemical synthesis and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biosynce.com [biosynce.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

structure of 4,5-Dibromopyridazin-3(2h)-one

An In-Depth Technical Guide to the Structure of 4,5-Dibromopyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of this compound. This molecule is a halogenated heterocyclic compound belonging to the pyridazinone class, a scaffold known for its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure and potential applications of this compound as a synthetic intermediate.

Molecular Structure and Properties

This compound is characterized by a six-membered diazine ring with two adjacent nitrogen atoms, a ketone group, and two bromine substituents at the 4th and 5th positions.[1][2][3] The presence of the bromine atoms and the pyridazinone core makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[3][4][5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₄H₂Br₂N₂O | [1][2][3][7] |

| Molecular Weight | 253.88 g/mol | [3][4][5] |

| CAS Number | 5788-58-9 | [1][2][3][4][5][7][8] |

| IUPAC Name | 4,5-dibromo-1H-pyridazin-6-one | [7] |

| Synonyms | 4,5-Dibromopyridazin-3-one, 4,5-Dibromo-3[2H]-pyridazone | [1][2][3] |

| Appearance | White to light orange or brown powder/crystal | [5][8][9] |

| Melting Point | 218 - 233 °C (may decompose) | [3][4][5][8] |

| Density | ~2.5 g/cm³ | [3] |

| Purity | ≥98% | [5][8] |

| Storage Conditions | Room temperature, dry and dark place | [3][5][8] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectroscopy: An IR spectrum is available through the NIST Chemistry WebBook, which can be used to identify the characteristic functional groups present in the molecule.[10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available from the NIST Chemistry WebBook, providing information on the mass-to-charge ratio of the molecule and its fragments.[10]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of analogous 4,5-dihalopyridazin-3(2H)-ones. One such approach involves the reaction of mucohalic acids with hydrazines. An eco-friendly synthesis of pyridazin-3(2H)-ones has been developed using aromatic sulfonyl hydrazides and mucohalic acids.[8]

A proposed workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Proposed Synthesis Workflow

Biological Activity and Potential Signaling Pathways

The pyridazin-3(2H)-one scaffold is a well-established pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, including cardiovascular diseases and cancer.[11] Derivatives of this core structure have been reported to act as phosphodiesterase (PDE) inhibitors, vasodilators, and anticancer agents.[11][12]

Given the structural similarities to other biologically active pyridazinones, this compound could potentially interact with various cellular signaling pathways. For instance, some heterocyclic compounds containing a similar structural motif have been identified as inhibitors of mitogen-activated protein kinase kinase 4 (MKK4), a key component of the c-Jun N-terminal kinase (JNK) signaling pathway.[13] This pathway is involved in regulating cellular processes such as proliferation, apoptosis, and inflammation.

The following diagram illustrates a potential signaling pathway that could be modulated by pyridazinone derivatives.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4,5-Dibromopyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4,5-Dibromopyridazin-3(2H)-one, a key intermediate in the development of novel therapeutics.

Core Compound Data

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its reactive bromine atoms allow for a variety of substitution reactions, making it a valuable precursor for the synthesis of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 253.88 g/mol | [1] |

| Molecular Formula | C₄H₂Br₂N₂O | [1] |

| CAS Number | 5788-58-9 | [1] |

| Melting Point | 231-233 °C | [1] |

| Boiling Point | 365.6 °C at 760 mmHg | [1] |

| Density | 2.53 g/cm³ | [1] |

| Flash Point | 174.9 °C | [1] |

| Appearance | White to light yellow or light orange powder or crystal |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

A common route to pyridazin-3(2H)-ones involves the cyclization of a γ-keto acid with hydrazine, followed by aromatization. In the case of 4,5-dibromination, this is often achieved by treating the corresponding 4,5-dihydropyridazin-3(2H)-one with bromine in acetic acid.[2][3]

Experimental Protocol: Bromination of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

The following protocol for the synthesis of a similar pyridazinone derivative illustrates the general procedure that could be adapted for the synthesis of this compound.

Materials:

-

6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (0.039 mol)

-

Bromine (0.043 mol)

-

Glacial Acetic Acid (125 mL)

-

Ammonium Hydroxide

-

Ice water

-

Ethanol

Procedure:

-

A solution of bromine (0.043 mol) in 25 mL of glacial acetic acid is added dropwise to a solution of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (0.039 mol) in 100 mL of glacial acetic acid at a temperature of 60-70 °C.[3]

-

The reaction mixture is then refluxed for 3 hours.[3]

-

After cooling to 5 °C, the mixture is poured into ice water.[3]

-

The solution is neutralized with ammonium hydroxide to precipitate the product.[3]

-

The precipitate is collected by filtration, washed with cold water until neutral, and then dried.[3]

-

The crude product is recrystallized from an ethanol-water mixture to yield the pure 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone.[3]

Applications in Drug Development

The pyridazin-3(2H)-one scaffold is a prominent feature in many biologically active compounds.[4][5] this compound, in particular, serves as a key intermediate for creating derivatives with potential therapeutic applications in cardiovascular diseases and as kinase inhibitors.[4][5]

Cardiovascular Drug Discovery

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, including antihypertensive and cardiotonic activities.[6] The pyridazin-3(2H)-one core is found in several vasodilator agents.[4][5] The bromine atoms on the 4 and 5 positions of the ring provide convenient handles for further chemical modifications to develop novel cardiovascular drugs.

Kinase Inhibitor Development

The pyridazinone nucleus is also a recognized scaffold for the development of kinase inhibitors. For example, new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs have been synthesized and evaluated as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a target implicated in several diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,5-Dibromopyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromopyridazin-3(2H)-one is a halogenated heterocyclic compound belonging to the pyridazinone family. Its structural framework is a key building block, or synthon, in medicinal and agricultural chemistry. The presence of two bromine atoms on the pyridazinone ring imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. Pyridazinone derivatives have shown a wide range of pharmacological properties, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical Identity and Properties

The formal IUPAC name for this compound is 4,5-dibromo-1H-pyridazin-6-one . It exists in tautomeric forms, with the pyridazin-3(2H)-one form being prevalent.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4,5-dibromo-1H-pyridazin-6-one | |

| Synonyms | 4,5-Dibromo-3(2H)-pyridazinone, 4,5-Dibromo-3-pyridazone | [3][4] |

| CAS Number | 5788-58-9 | [3][4] |

| Molecular Formula | C₄H₂Br₂N₂O | [3][4] |

| Molecular Weight | 253.88 g/mol | [4] |

| Appearance | White to light yellow/orange powder or crystal | [1] |

| Melting Point | 218-233 °C (may decompose) | [5] |

| Density | ~2.5 g/cm³ | [5] |

| InChI Key | AGLQURQNVJVJNB-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=NNC(=O)C(=C1Br)Br | [5] |

| Mass Spectrum (EI) | Major peaks (m/z): 254 (M+), 173, 145, 94, 66 | [3][4] |

| Infrared (IR) Spectrum | Key absorptions can be found in the NIST Chemistry WebBook database. | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to 4,5-dihalopyridazin-3(2H)-ones involves the reaction of a corresponding mucohalic acid with hydrazine. For the target compound, this involves the cyclocondensation of mucobromic acid with hydrazine hydrate.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-stage process, starting from a common chemical feedstock, furfural.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of mucobromic acid and its subsequent conversion to dihalopyridazinones.

Part 1: Synthesis of Mucobromic Acid from Furfural [6]

-

Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, combine 50 g (0.52 mol) of freshly distilled furfural and 500 mL of water.

-

Bromination: Immerse the flask in an ice bath. While stirring vigorously, add 450 g (2.81 moles) of bromine dropwise via the dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

-

Reflux: Once the bromine addition is complete, replace the dropping funnel and thermometer with a reflux condenser. Heat the mixture and maintain a gentle boil with continued stirring for 30 minutes.

-

Workup: Evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator with a water bath temperature of 50-60 °C. Use a cold trap to collect the hydrobromic acid byproduct.

-

Purification: Cool the solid residue in an ice bath and triturate with 30-50 mL of ice-cold water. If a yellow color persists, add a small amount of aqueous sodium bisulfite solution to decolorize.

-

Isolation: Collect the crude mucobromic acid by vacuum filtration, washing the solid with two small portions of ice water. The crude product can be further purified by recrystallization from boiling water.

Part 2: Synthesis of this compound from Mucobromic Acid

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the synthesized mucobromic acid in a suitable solvent such as an aqueous acidic solution (e.g., dilute HCl or acetic acid).

-

Hydrazine Addition: Add a molar excess (approximately 1.2 to 1.5 equivalents) of hydrazine hydrate to the solution.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours (e.g., 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts and hydrazine. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a crystalline solid.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for creating libraries of potential drug candidates.[1] The bromine atoms at the 4 and 5 positions are excellent leaving groups for nucleophilic substitution reactions and act as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse chemical moieties to build complex molecular architectures.

Workflow for Derivative Synthesis

The utility of this compound as a synthetic intermediate is illustrated in the following workflow, showcasing its potential for creating diverse derivatives for screening.

This strategic functionalization has been employed to synthesize compounds evaluated for various therapeutic targets, including but not limited to:

-

Cardiovascular Agents: Pyridazinone derivatives have been developed as vasodilators and antihypertensive agents.[2]

-

Oncology: The scaffold is present in molecules designed as inhibitors of protein kinases, which are crucial targets in cancer therapy.

-

Antimicrobial Agents: Functionalized pyridazinones have been investigated for their potential as antibacterial and antifungal compounds.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of bioactive molecules. Its straightforward preparation from readily available starting materials and the versatile reactivity of its dibromo-substitution pattern make it a cornerstone for generating novel chemical entities in drug discovery and agrochemical research. The protocols and data presented in this guide offer a foundational resource for scientists and researchers working with this important heterocyclic scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 4. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 5. 4,5-Dibromo-3(2H)-pyridazinone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Synthetic Profile of 4,5-Dibromopyridazin-3(2H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 4,5-Dibromopyridazin-3(2H)-one. It includes a summary of its mass spectrometry and infrared spectroscopy data, alongside a plausible synthetic pathway. This document is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, chemical synthesis, and drug development, where pyridazinone scaffolds are of significant interest.

Chemical Identity and Physical Properties

This compound is a halogenated pyridazinone derivative. The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5788-58-9 | [1][2][3][4] |

| Molecular Formula | C₄H₂Br₂N₂O | [1][4] |

| Molecular Weight | 253.88 g/mol | [1][4] |

| IUPAC Name | 4,5-dibromo-1,2-dihydropyridazin-3-one | [1][4] |

| Synonyms | 4,5-Dibromopyridazin-3-one, 4,5-Dibromo-3[2H]-pyridazone | [1][2] |

| Melting Point | 218-233 °C | [2][3] |

| Appearance | Powder to crystal | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and characterization of chemical compounds. This section presents the available mass spectrometry and infrared spectroscopy data for this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[4] The spectrum displays the molecular ion peak and fragmentation pattern characteristic of the compound's structure.

Table 1: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 254 | ~98% | [M]⁺ (with ²Br isotopes) |

| 173 | ~100% | [M - Br]⁺ |

| 145 | ~20% | [M - Br - CO]⁺ |

| 94 | ~30% | [M - 2Br]⁺ |

| 66 | ~40% | Further fragmentation |

Experimental Protocol: Electron Ionization Mass Spectrometry (General)

While the specific experimental parameters for the acquisition of the reference spectrum are not provided, a general protocol for electron ionization mass spectrometry (EI-MS) is as follows:

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Infrared Spectroscopy

The gas-phase infrared spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~1700 | C=O stretching (amide) |

| ~1600 | C=C stretching |

| ~1400 | C-N stretching |

| Below 800 | C-Br stretching |

Experimental Protocol: Gas-Phase Infrared Spectroscopy (General)

The specific experimental conditions for the reference spectrum are not detailed. A general procedure for obtaining a gas-phase IR spectrum is:

-

Sample Preparation: The solid sample is heated in a gas cell to obtain a sufficient vapor pressure.

-

Spectral Acquisition: A beam of infrared radiation is passed through the gas cell.

-

Data Analysis: The detector measures the amount of radiation absorbed at each wavenumber, and the resulting data is plotted as a spectrum of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy

Despite a thorough search of available scientific databases, experimental ¹H NMR, ¹³C NMR, and UV-Vis spectroscopic data for this compound could not be located. The acquisition and publication of this data would be a valuable contribution to the chemical literature.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of mucobromic acid with a hydrazine derivative. This reaction would proceed via a condensation reaction to form the pyridazinone ring.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of the Analogous 4,5-Dichloropyridazin-3(2H)-one

As a reference for a potential synthetic procedure, the following is a general method for the synthesis of the analogous 4,5-dichloropyridazin-3(2H)-one from mucochloric acid, which could be adapted for the dibromo compound.

-

Reaction Setup: Mucochloric acid is dissolved in a suitable solvent, such as water or ethanol.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution of mucochloric acid, often at a controlled temperature.

-

Reaction Monitoring: The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product may precipitate from the solution. The solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.

This document provides a summary of the currently available spectroscopic data for this compound. While mass spectrometry and infrared spectroscopy data are accessible, a significant data gap exists for NMR and UV-Vis spectroscopy. The provided synthetic information, though based on analogous compounds, offers a starting point for the laboratory preparation of this compound. Further research to fill the existing spectroscopic data gaps is highly encouraged.

References

Navigating the Spectral Landscape: A Technical Guide to the NMR Analysis of 4,5-Dibromopyridazin-3(2H)-one

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 4,5-Dibromopyridazin-3(2H)-one. Due to the limited availability of specific experimental spectra for this compound in publicly accessible literature, this guide presents a predictive analysis of its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a detailed, generalized experimental protocol for the acquisition of NMR data for this class of compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the bromine substituents, the carbonyl group, and the inherent properties of the pyridazinone ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 11.0 - 13.0 | Broad Singlet | 1H | N-H |

| 2 | 7.5 - 8.5 | Singlet | 1H | C6-H |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 155 - 165 | C=O (C3) |

| 2 | 140 - 150 | C6 |

| 3 | 125 - 135 | C4 |

| 4 | 120 - 130 | C5 |

Experimental Protocols

The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and similar heterocyclic compounds.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar heterocyclic compounds due to its high dissolving power. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover the expected signals.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals.

-

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm) or TMS (0.00 ppm).

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a novel or uncharacterized compound like this compound.

Caption: Workflow for NMR Analysis of Heterocyclic Compounds.

An In-depth Technical Guide to the Infrared Spectrum of 4,5-Dibromopyridazin-3(2H)-one

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 4,5-Dibromopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral data, experimental protocols, and a visual representation of a potential synthetic pathway.

Introduction

This compound is a pyridazinone derivative. The pyridazinone core is a significant scaffold in the development of various bioactive agents.[1] Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry applications. Infrared spectroscopy is a powerful analytical technique that provides information about the functional groups and molecular structure of a compound based on the absorption of infrared radiation.

Infrared Spectrum of this compound

The gas-phase infrared spectrum of this compound has been documented in the NIST/EPA Gas-Phase Infrared Database.[2] The spectrum displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Data Presentation

The following table summarizes the major absorption peaks from the gas-phase IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Transmittance (%) | Tentative Assignment |

| ~3400 | ~0.95 | N-H stretching |

| ~1700 | ~0.85 | C=O (amide) stretching |

| ~1600 | ~0.92 | C=C and C=N stretching |

| ~1400 | ~0.90 | C-H bending |

| ~1200 | ~0.88 | C-N stretching |

| Below 1000 | Multiple weak absorptions | C-Br stretching, ring vibrations |

Note: The exact peak positions and intensities may vary depending on the experimental conditions and the physical state of the sample.

Experimental Protocols

While the specific experimental protocol for the acquisition of the NIST gas-phase IR spectrum is not detailed in the available literature, a general procedure for obtaining a gas-phase IR spectrum of a solid organic compound is provided below. Additionally, a plausible synthetic route for this compound is outlined, based on synthetic methodologies for similar pyridazinone derivatives.

General Protocol for Gas-Phase IR Spectroscopy

Gas-phase IR spectra of solid samples are typically obtained by heating the sample to a sufficient temperature to produce a vapor.[3]

-

Sample Preparation: A small amount of the solid this compound is placed in a gas cell. These cells are designed with IR-transparent windows (e.g., KBr or NaCl) and can be heated.

-

Evacuation and Heating: The gas cell is evacuated to remove atmospheric gases (H₂O, CO₂) that have strong IR absorptions. The cell is then heated to a temperature that allows the sample to sublime or vaporize without decomposition, creating a sufficient vapor pressure for measurement.

-

Data Acquisition: The gas cell is placed in the sample beam of an FT-IR spectrometer. A background spectrum of the empty, heated cell is recorded first. Then, the IR spectrum of the vaporized sample is recorded. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Synthetic Workflow for this compound

The following is a proposed one-pot synthesis for a 4,5-dibromopyridazine derivative, which can be adapted for the synthesis of this compound. This method involves the reaction of a 1,4-diarylbuta-1,3-diyne with N-bromosuccinimide followed by cyclization with hydrazine hydrate.

-

Reaction Setup: In a round-bottomed flask, the starting material, a suitable buta-1,3-diyne precursor, is dissolved in a solvent mixture such as acetonitrile-water.

-

Bromination: N-bromosuccinimide (NBS) is added to the solution. The mixture is heated to approximately 50°C for about 30 minutes to facilitate the electrophilic addition of bromine across the alkyne bonds.

-

Cyclization: Hydrazine hydrate is then added to the reaction mixture, which is heated for an additional 3 hours. The hydrazine acts as a nucleophile, leading to intramolecular cyclization to form the pyridazinone ring.

-

Workup: After cooling to room temperature, the reaction is quenched with a saturated sodium thiosulfate solution to decompose any excess bromine. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 4,5-dibromopyridazinone derivative.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for a 4,5-dibromopyridazinone derivative.

Caption: A flowchart illustrating the key stages in the proposed one-pot synthesis of a 4,5-dibromopyridazinone derivative.

Conclusion

This technical guide provides essential information on the infrared spectrum of this compound, including key spectral data and a general experimental protocol for its acquisition. The inclusion of a potential synthetic workflow offers valuable insights for researchers involved in the synthesis and characterization of this and related pyridazinone compounds. The data and protocols presented herein are intended to support further research and development in the field of medicinal chemistry.

References

Mass Spectrometry of 4,5-Dibromopyridazin-3(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-Dibromopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its electron ionization mass spectrum, proposes a fragmentation pathway, outlines a general experimental protocol for its analysis, and situates its potential biological relevance by illustrating its interaction with a key signaling pathway.

Quantitative Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms. The molecular ion peak and major fragment ions are summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) database.[1][2][3][4]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 256 | 50 | [M+2]•+ |

| 254 | 100 | [M]•+ |

| 252 | 50 | [M-2]•+ |

| 199/197/195 | 15 | [M - CO - N]•+ |

| 173/171 | 25 | [M - Br]•+ |

| 145/143 | 10 | [M - Br - CO]•+ |

| 117/115 | 5 | [M - Br - CO - N2]•+ |

| 94 | 30 | [C3H2N2O]•+ |

| 66 | 20 | [C3H2N2]•+ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is proposed to follow a series of characteristic steps for heterocyclic and halogenated compounds. The initial event is the removal of an electron to form the molecular ion, which then undergoes subsequent fragmentation.

A plausible fragmentation pathway is outlined below:

Experimental Protocols

A general protocol for the analysis of this compound by mass spectrometry is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended for this analysis.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-300.

-

Scan Rate: 1-2 scans/second.

-

Inlet System: A direct insertion probe or a gas chromatograph can be used for sample introduction. If using GC, a suitable capillary column (e.g., DB-5ms) and temperature program should be optimized to ensure good separation and peak shape.

Biological Context: Potential Signaling Pathway Interaction

Pyridazinone derivatives have been investigated for their wide range of biological activities, including anti-inflammatory effects.[5][6][7][8] One of the key signaling pathways implicated in inflammation is the Cyclooxygenase (COX) pathway, which leads to the production of prostaglandins. Several pyridazinone-containing compounds have been shown to be inhibitors of COX enzymes.[5]

The following diagram illustrates the general experimental workflow for assessing the inhibitory effect of a compound like this compound on the COX pathway.

The inhibition of the COX pathway by pyridazinone derivatives highlights their potential as anti-inflammatory agents. A simplified representation of the COX signaling pathway is shown below.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 3. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 4. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 5. Pyridazinones as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 4,5-Dibromopyridazin-3(2h)-one

An In-depth Technical Guide to the Physical Properties of 4,5-Dibromopyridazin-3(2H)-one

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. This compound (CAS No: 5788-58-9) is a significant heterocyclic compound, primarily utilized as a versatile building block in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring two bromine atoms on the pyridazinone core, imparts specific reactivity that is valuable for creating novel compounds, particularly in the development of anti-inflammatory and antimicrobial agents.[1][2] This guide provides a detailed overview of its core physical properties, supported by available experimental data and methodologies.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 5788-58-9 | [1][3][4] |

| Molecular Formula | C₄H₂Br₂N₂O | [1][4][5] |

| Molecular Weight | 253.88 g/mol | [1][6][7] |

| Appearance | Solid, Powder to Crystal, Orange to brown Powder | [3][4][8] |

| Melting Point | 231-233 °C ~220°C (decomposition) 218°C (in acetic acid) | [1][3][6][8][9] |

| Boiling Point | 365.6 °C at 760 mmHg | [1] |

| Density | 2.53 g/cm³ | [1][3][8] |

| Flash Point | 174.9 °C | [1] |

| pKa (Predicted) | 8.39 ± 0.60 | [1] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [1] |

| Purity (Assay) | ≥97.5% - 98% | [4] |

| InChI Key | AGLQURQNVJVJNB-UHFFFAOYSA-N | [4][5][6] |

| Canonical SMILES | C1=NNC(=O)C(=C1Br)Br | [4][6] |

| Spectral Data | IR and Mass Spectrometry (EI) data available via NIST | [5][10] |

Experimental Protocols: Synthesis

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, a general methodology for the synthesis of related 4,5-dihalopyridazin-3(2H)-ones can be derived from the scientific literature. An eco-friendly and efficient synthesis has been developed using aromatic sulfonyl hydrazides and mucohalic acids (dihalo-malealdehydic acids) as precursors.[11]

General Procedure for Synthesis of 2-Aryl-4,5-dihalopyridazin-3(2H)-ones:

-

Reactant Mixture: A mixture of an appropriate mucohalic acid (1.0 mmol), an aromatic sulfonyl hydrazide (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol) is prepared in ethanol (5 mL).

-

Reaction Condition: The mixture is stirred and heated under reflux.

-

Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4,5-dihalopyridazin-3(2H)-one.[11]

This facile strategy involves the formation of two C-N bonds and the heterocyclic ring in a straightforward manner.[11]

Logical Workflow: Synthesis of Pyridazinone Derivatives

The synthesis of pyridazinone-based compounds often follows a logical workflow starting from acyclic precursors. The diagram below illustrates a generalized pathway for the formation of a pyridazinone ring, a core structure in many biologically active molecules. This process typically involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as mucohalic acid) with a hydrazine derivative.

Caption: Generalized synthetic workflow for pyridazinone derivatives.

This technical guide consolidates the essential physical properties and synthetic context for this compound, providing a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.

References

- 1. Cas 5788-58-9,4,5-Dibromopyridazin-3-one | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynce.com [biosynce.com]

- 4. 4,5-Dibromo-3(2H)-pyridazinone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 6. 4,5-Dibromo-3(2H)-pyridazinone, 98% | Fisher Scientific [fishersci.ca]

- 7. chemwhat.com [chemwhat.com]

- 8. chemsynce.com [chemsynce.com]

- 9. 4,5-Dibromo-3(2H)-pyridazinone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 10. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide on the Solubility of 4,5-Dibromopyridazin-3(2H)-one

Introduction

4,5-Dibromopyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. Structurally, it features a pyridazine ring substituted with two bromine atoms and a carbonyl group. This compound serves as a valuable synthetic intermediate and building block in the pharmaceutical industry for the development of new drugs and fine chemicals.[1][2][3] The solubility of such intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification, formulation, and, ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[4]

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a comprehensive technical overview by leveraging data from closely related pyridazinone derivatives and outlining standard experimental methodologies for solubility determination. The principles and data presented herein offer a robust framework for researchers working with this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5788-58-9 | [5] |

| Molecular Formula | C₄H₂Br₂N₂O | [2][5] |

| Molecular Weight | 253.88 g/mol | [2] |

| Melting Point | 231-233 °C | [2] |

| Physical Form | Solid, Powder | [6] |

| Appearance | Orange to brown | [6] |

| Synonyms | 4,5-dibromo-3(2H)-pyridazinone; 4,5-Dibromo-3-pyridazone | [1] |

Solubility Profile of a Representative Pyridazinone Derivative

To approximate the solubility characteristics of this compound, this section details the experimentally determined solubility of a structurally related compound, 6-phenyl-pyridazin-3(2H)-one (PPD) . Research indicates that pyridazinone derivatives often exhibit poor solubility in water.[4][7] The following data illustrates a typical solubility trend in various pharmaceutical solvents, showing significantly higher solubility in organic solvents like DMSO compared to aqueous media.[8][9]

Table 3.1: Mole Fraction Solubility (xₑ) of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures (p = 0.1 MPa). [9]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | 6.91 x 10⁻⁶ | 8.37 x 10⁻⁶ | 1.00 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 3.51 x 10⁻³ | 3.97 x 10⁻³ | 4.48 x 10⁻³ | 4.86 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 5.91 x 10⁻³ | 6.58 x 10⁻³ | 7.14 x 10⁻³ | 7.71 x 10⁻³ | 8.22 x 10⁻³ |

| 1-Butanol | 1.58 x 10⁻² | 1.72 x 10⁻² | 1.85 x 10⁻² | 1.98 x 10⁻² | 2.11 x 10⁻² |

| Ethylene Glycol (EG) | 9.11 x 10⁻³ | 9.92 x 10⁻³ | 1.07 x 10⁻² | 1.16 x 10⁻² | 1.27 x 10⁻² |

| Isopropyl Alcohol (IPA) | 1.08 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² | 1.36 x 10⁻² | 1.44 x 10⁻² |

| Ethyl Acetate (EA) | 5.92 x 10⁻² | 6.53 x 10⁻² | 7.10 x 10⁻² | 7.63 x 10⁻² | 8.10 x 10⁻² |

| DMSO | 4.00 x 10⁻¹ | 4.18 x 10⁻¹ | 4.35 x 10⁻¹ | 4.52 x 10⁻¹ | 4.73 x 10⁻¹ |

| PEG-400 | 3.51 x 10⁻¹ | 3.68 x 10⁻¹ | 3.82 x 10⁻¹ | 3.98 x 10⁻¹ | 4.12 x 10⁻¹ |

Data extracted from a study on 6-phenyl-pyridazin-3(2H)-one, which serves as a proxy for the target compound.[9]

The data clearly shows that the solubility of the pyridazinone derivative is endothermic (increases with temperature) and entropy-driven.[8] The highest solubility was observed in DMSO, making it a suitable solvent for this class of compounds in research and synthesis.[8][9]

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential for drug development. The two primary types of solubility measured are thermodynamic and kinetic.

-

Thermodynamic Solubility: Represents the equilibrium concentration of a compound in a solvent at a specific temperature, achieved when excess solid is present. The shake-flask method is the gold standard for this measurement.[10][11]

-

Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[10]

This protocol describes the standard procedure for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the equilibrium concentration of the solute in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO)

-

Screw-capped glass vials (e.g., 15 mL)

-

Thermostatic shaker/incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to several screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[11]

-

Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 298.2 K / 25 °C). Shake the vials at a constant speed for a predetermined time (e.g., 72 hours) to ensure equilibrium is achieved.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered saturate solution with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original solubility in mg/mL or molarity by accounting for the dilution factor. Repeat the experiment at different temperatures as required.

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the study and application of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Role in Pharmaceutical Drug Development.

References

- 1. biosynce.com [biosynce.com]

- 2. Cas 5788-58-9,4,5-Dibromopyridazin-3-one | lookchem [lookchem.com]

- 3. 4,5-Dibromo-3(2H)-pyridazinone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. longdom.org [longdom.org]

- 5. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 6. A15994.14 [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 4,5-Dibromopyridazin-3(2H)-one: Physicochemical Properties and Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties, a detailed experimental protocol for its synthesis, and quality control considerations for the versatile chemical intermediate, 4,5-Dibromopyridazin-3(2H)-one. This compound is a valuable building block in the development of novel pharmaceutical and agrochemical agents.

Core Physicochemical Data

This compound is a solid organic compound with the molecular formula C₄H₂Br₂N₂O. Its structure is characterized by a pyridazinone ring substituted with two bromine atoms at the 4 and 5 positions. The physicochemical data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 5788-58-9 | [1][2][3] |

| Molecular Formula | C₄H₂Br₂N₂O | [1][2][3] |

| Molecular Weight | 253.88 g/mol | [2] |

| Melting Point | 218-233 °C (with decomposition) | [2][4][5] |

| Appearance | White to light yellow or orange powder/crystal | [4] |

| Purity | Typically ≥98% | |

| Storage | Store at room temperature in a dry, dark place. | [2] |

Experimental Protocols

Synthesis of this compound from Mucobromic Acid

Materials:

-

Mucobromic acid

-

Hydrazine hydrate

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment if necessary)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of mucobromic acid in a suitable solvent such as a mixture of ethanol and water.

-

Addition of Hydrazine: To the stirred solution, slowly add a molar equivalent of hydrazine hydrate. The reaction is typically exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product. The solid product is then collected by vacuum filtration.

-

Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to obtain the final product.

Melting Point Determination

The melting point of this compound is a critical parameter for its identification and purity assessment.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be 2-3 mm in height.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Rapid Heating (Optional): For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

Accurate Determination: For a more precise measurement, heat the sample at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. The melting point is reported as this range. Note any decomposition (e.g., darkening of the sample) that occurs during melting.

Quality Control Workflow for a Pharmaceutical Intermediate

As this compound is a key intermediate in pharmaceutical manufacturing, stringent quality control is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The following diagram illustrates a typical quality control workflow.[6][7][8][9]

References

- 1. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 2. upbio.lookchem.com [upbio.lookchem.com]

- 3. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 4. biosynce.com [biosynce.com]

- 5. fishersci.ie [fishersci.ie]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. shriramlab.org [shriramlab.org]

- 8. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]

- 9. nbinno.com [nbinno.com]

The Multifaceted Biological Activities of Pyridazinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a wide array of therapeutic areas, acting as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the biological activities of pyridazinone derivatives. The guide summarizes key quantitative data, presents detailed experimental protocols for cited assays, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of their mechanism of action and to support the rational design of novel therapeutic agents.

Anticancer Activity of Pyridazinone Derivatives

Pyridazinone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and poly (ADP-ribose) polymerase (PARP).[1][2]

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyridazinone derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) being key metrics. The following table summarizes the anticancer activity of selected pyridazinone derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Growth Inhibition (GI%) | Reference |

| 10l | A549/ATCC (NSCLC) | 5-dose NCI-60 | 1.66 - 100 | - | [2] |

| 17a | Melanoma, NSCLC, Prostate, Colon | 1-dose NCI-60 | - | 62.21 - 100.14 | [2] |

| Olaparib (29) | Ovarian Cancer | Not Specified | 0.015 | - | [3] |

| Fluzoparib (30) | Breast, Ovarian, Gastric Cancer | Not Specified | 0.00146 | - | [3] |

| Talazoparib (32) | Breast, Prostate Cancer | Not Specified | 0.0002 | - | [3] |

| E-7016 (33) | Melanoma | Not Specified | 0.04 | - | [3] |

| Compound 43 | Panc-1 (Pancreatic Cancer) | NCI-60 | 2.9 | - | [3] |

| Compound 43 | Paca-2 (Pancreatic Cancer) | NCI-60 | 2.2 | - | [3] |

| Pyr-1 | HL-60 (Leukemia) | DNS Assay | Low µM/nM | - | [4] |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute (NCI)-60 screen is a well-established method for identifying and characterizing novel anticancer compounds.[5][6]

Objective: To evaluate the antiproliferative activity of pyridazinone derivatives against a panel of 60 human cancer cell lines.

Materials:

-

Human tumor cell lines from the NCI-60 panel

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

Test pyridazinone derivatives solubilized in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) dye

-

Tris buffer

Procedure:

-

Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate the plates at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours.[5]

-

Time Zero (Tz) Determination: After 24 hours, fix two plates of each cell line with TCA to determine the cell population at the time of drug addition.[5]

-

Drug Addition: Add the pyridazinone derivatives at five different concentrations (typically in 10-fold or ½ log dilutions) to the remaining plates. Include a no-drug control.[5]

-

Incubation: Incubate the plates for 48 hours under the same conditions as in step 1.

-

Cell Fixation: After 48 hours, terminate the experiment by fixing the cells with cold TCA.

-

Staining: Stain the fixed cells with SRB dye.

-

Measurement: Wash the plates and solubilize the bound dye with Tris buffer. Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition (GI%) for each compound at each concentration. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) are then determined.[7]

Visualization of the VEGFR-2 Signaling Pathway

Several pyridazinone derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[2] The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by these small molecules.

Caption: VEGFR-2 signaling pathway and inhibition by pyridazinone derivatives.

Antimicrobial Activity of Pyridazinone Derivatives

A growing body of evidence highlights the potential of pyridazinone derivatives as effective antimicrobial agents against a range of pathogenic bacteria and fungi.[2][5] Their ability to combat drug-resistant strains makes them particularly interesting candidates for the development of new anti-infective therapies.

Quantitative Antimicrobial Activity Data